6-Oxabicyclo[3.2.1]octane-2-carboxylic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to “6-Oxabicyclo[3.2.1]octane-2-carboxylic acid” has been reported. For instance, the synthesis of 8-oxabicyclo[3.2.1]octanes has been achieved via a gold (i)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Scientific Research Applications
Supramolecular Aggregation
The crystal structures of hydroxycarboxylic acid derivatives, including 6-Oxabicyclo[3.2.1]octane-2-carboxylic acid, reveal their role in supramolecular aggregation. These structures show how the conformation of hydroxymethyl groups affects the dimensionality of supramolecular structures, forming one- or two-dimensional networks via hydrogen bonds. This understanding is crucial in designing materials with specific molecular interactions (Foces-Foces et al., 2005).
Enantioselective Synthesis
Research on this compound derivatives highlights their significance in the enantioselective synthesis of various stereoisomers. Such studies are fundamental in creating compounds with specific chirality, which is vital in developing pharmaceuticals and fine chemicals (Gelmi et al., 2007).
Catalytic Asymmetric Synthesis
The compound is used in catalytic asymmetric synthesis, providing a pathway to create 8-oxabicyclo[3.2.1]octane derivatives. This method is crucial for synthesizing compounds with high enantiomeric excess, a key aspect in pharmaceutical research (Ishida et al., 2010).
Synthesis of Polyfunctional Glycosyl Derivatives
The oxabicyclo[3.2.1]octane framework is integral in synthesizing polyfunctional glycosyl derivatives. These derivatives are important in studying and developing biologically active compounds, including pheromones and plant growth regulators (Ievlev et al., 2016).
Properties
IUPAC Name |
6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)7-2-1-6-3-5(7)4-11-6/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZHNRPZWVLIML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1OC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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